Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate

Catalog No.
S2644462
CAS No.
63891-88-3
M.F
C8H13BrO3
M. Wt
237.093
Availability
In Stock
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Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate

CAS Number

63891-88-3

Product Name

Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate

IUPAC Name

ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate

Molecular Formula

C8H13BrO3

Molecular Weight

237.093

InChI

InChI=1S/C8H13BrO3/c1-4-12-7(11)8(2,3)6(10)5-9/h4-5H2,1-3H3

InChI Key

XHIXCENTXGJBFA-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)(C)C(=O)CBr

solubility

not available

Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate is an organic compound classified as a β-keto ester, characterized by the presence of both a ketone and an ester functional group. Its molecular formula is C8H13BrO3C_8H_{13}BrO_3, and it features a bromine atom at the 4-position of the butanoate chain, along with two methyl groups at the 2-position. This unique structure imparts significant reactivity and versatility, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to products like ethyl 4-azido-2,2-dimethyl-3-oxobutanoate.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride, yielding ethyl 4-bromo-2,2-dimethyl-3-hydroxybutanoate.
  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
  • Condensation Reactions: The carbonyl group can participate in condensation reactions with nucleophiles to form new carbon-carbon bonds.

While specific biological activities of ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate have not been extensively documented, its reactivity suggests potential applications in medicinal chemistry. Its structure allows it to interact with various biological targets, making it useful for developing compounds that may inhibit specific enzymes or receptors involved in metabolic pathways .

The synthesis of ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate typically involves a multi-step process:

  • Bromination: The starting material, 2,2-dimethyl-3-oxobutanoic acid, is treated with bromine in a suitable solvent (e.g., acetic acid) to introduce the bromine atom at the 4-position.
  • Esterification: The resulting brominated acid is then esterified with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the final compound.

In industrial settings, continuous flow reactors may be employed to optimize yields and purity by precisely controlling reaction conditions such as temperature and pressure.

Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate has diverse applications across several fields:

  • Organic Synthesis: It serves as a key intermediate in synthesizing complex organic molecules.
  • Medicinal Chemistry: Used in developing new drugs and therapeutic agents.
  • Biological Studies: Employed in studying enzyme mechanisms and metabolic pathways.
  • Industrial

The interaction studies involving ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate primarily focus on its reactivity with nucleophiles and electrophiles. The compound acts as an electrophile due to its electrophilic carbonyl group and reactive bromine atom. These interactions are crucial for understanding its potential applications in organic synthesis and medicinal chemistry.

Several compounds are structurally similar to ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate:

Compound NameStructural FeaturesUniqueness
Ethyl 4-chloro-2,2-dimethyl-3-oxobutanoateContains chlorine instead of bromineChlorine is a poorer leaving group than bromine
Ethyl 4-fluoro-2,2-dimethyl-3-oxobutanoateContains fluorine instead of bromineFluorine's electronegativity affects reactivity differently
Ethyl 4-iodo-2,2-dimethyl-3-oxobutanoateContains iodine instead of bromineIodine is a better leaving group than chlorine but less reactive than bromine
Methyl 4-bromo-2,2-dimethyl-3-oxobutanoateSimilar structure but with a methyl ester groupDifferences in sterics and reactivity due to ester variation

Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate is unique due to the presence of the bromine atom which enhances its reactivity compared to its chloro-, fluoro-, and iodo-substituted analogs. The bromine atom serves as a better leaving group than chlorine or fluorine, making it more reactive in nucleophilic substitution reactions .

XLogP3

2.1

Dates

Last modified: 08-16-2023

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